molecular formula C18H17N5O3S B12147442 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B12147442
M. Wt: 383.4 g/mol
InChI Key: GESICMIHZAHWMV-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of chemical motifs. Let’s break it down:

  • Structure: : The compound consists of three key components:

    • A 1,3,4-thiadiazole ring (the triazole part).
    • A benzodioxole ring (the benzodioxol part).
    • An acetamide group (the acetamide part).
  • Function: : It exhibits diverse biological activities, making it an intriguing subject for research.

Preparation Methods

Synthetic Routes:

  • Benzoylation and Fries Rearrangement

  • Thiadiazole Synthesis

    • Combine the benzophenone precursor with thiosemicarbazide.
    • Cyclize to form the 1,3,4-thiadiazole ring.
    • Introduce the benzodioxole moiety to obtain our target compound.

Industrial Production:

  • Industrial-scale synthesis typically involves optimized versions of the above routes.

Chemical Reactions Analysis

    Reactivity: The compound undergoes various reactions

    Common Reagents: Thionyl chloride, aluminum chloride, and various reducing agents.

    Major Products: Diverse derivatives with altered properties.

Scientific Research Applications

Mechanism of Action

    Targets: Molecular targets vary based on specific derivatives.

    Pathways: Interference with cellular processes (e.g., cell cycle, apoptosis).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features.

    Similar Compounds: Explore related 1,3,4-thiadiazoles.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C18H17N5O3S/c1-11-2-4-12(5-3-11)17-21-22-18(23(17)19)27-9-16(24)20-13-6-7-14-15(8-13)26-10-25-14/h2-8H,9-10,19H2,1H3,(H,20,24)

InChI Key

GESICMIHZAHWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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